7-Methyltetradec-7-ene-1,13-diyn-4-ol
Description
7-Methyltetradec-7-ene-1,13-diyn-4-ol is a chemical compound with the molecular formula C15H22O It is characterized by the presence of a methyl group, a double bond, and two triple bonds within its carbon chain, along with a hydroxyl group
Properties
CAS No. |
650636-87-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
7-methyltetradec-7-en-1,13-diyn-4-ol |
InChI |
InChI=1S/C15H22O/c1-4-6-7-8-9-11-14(3)12-13-15(16)10-5-2/h1-2,11,15-16H,6-10,12-13H2,3H3 |
InChI Key |
KSDQWYAZWXMOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC#C)CCC(CC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetradec-7-ene-1,13-diyn-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Formation of Triple Bonds: The precursor undergoes a series of reactions to introduce the triple bonds at the desired positions.
Introduction of the Methyl Group: A methylation reaction is performed to add the methyl group at the 7th position.
Formation of the Double Bond: The double bond is introduced through an elimination reaction.
Addition of the Hydroxyl Group: Finally, the hydroxyl group is added via a hydroxylation reaction.
Industrial Production Methods
Industrial production of 7-Methyltetradec-7-ene-1,13-diyn-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Methyltetradec-7-ene-1,13-diyn-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Methyltetradec-7-ene-1,13-diyn-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyltetradec-7-ene-1,13-diyn-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methyltetradec-7-ene-1,13-diyn-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Methyltetradec-7-ene-1,13-diyn-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
7-Methyltetradec-7-ene-1,13-diyn-4-ol is unique due to its specific combination of functional groups and the presence of both double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
7-Methyltetradec-7-ene-1,13-diyn-4-ol, a compound characterized by its unique alkyne structure and hydroxyl functional group, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C18H34O
Molecular Weight: 266.5 g/mol
IUPAC Name: 7-Methyltetradec-7-ene-1,13-diyn-4-ol
CAS Number: 650636-87-6
Antimicrobial Properties
Research indicates that 7-Methyltetradec-7-ene-1,13-diyn-4-ol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's unique structure allows for interaction with cellular targets that are crucial for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Caspase activation |
| MCF-7 (Breast) | 15 | Cell cycle arrest and apoptosis induction |
| A549 (Lung) | 10 | Reactive oxygen species generation |
The biological activity of 7-Methyltetradec-7-ene-1,13-diyn-4-ol can be attributed to its structural features:
- Alkyne Functional Group: This group contributes to the compound's reactivity and ability to interact with various biological macromolecules.
- Hydroxyl Group: The presence of a hydroxyl group enhances solubility and facilitates interactions with cellular membranes and proteins.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 7-Methyltetradec-7-ene-1,13-diyn-4-ol against a panel of pathogenic bacteria. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, supporting its potential as a natural antimicrobial agent.
Cancer Cell Line Study
In another investigation focused on cancer therapy, researchers treated various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed in treated cells compared to controls.
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